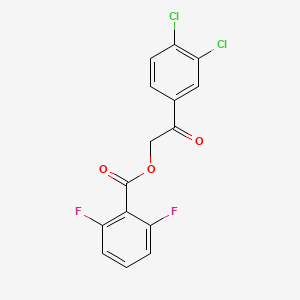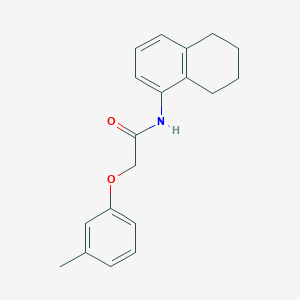
2-(3-methylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-methylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide, also known as TAK-220, is a selective antagonist of the chemokine receptor CXCR3. This molecule was first synthesized by Takeda Pharmaceutical Company Limited and has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and autoimmune diseases.
作用機序
2-(3-methylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide acts as a selective antagonist of the chemokine receptor CXCR3, which is expressed on various immune cells, including T cells, B cells, and natural killer cells. CXCR3 plays a crucial role in the migration of immune cells to the sites of inflammation and tumor growth. By blocking CXCR3, this compound inhibits the migration of immune cells to the target organs, thereby reducing the severity of the disease.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and reduction of cytokine and chemokine production. These effects are mainly mediated by the inhibition of the CXCR3 signaling pathway, which is involved in the regulation of cell growth, survival, and inflammation.
実験室実験の利点と制限
One of the main advantages of using 2-(3-methylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide in lab experiments is its selectivity towards CXCR3, which allows for the specific inhibition of the CXCR3 signaling pathway without affecting other chemokine receptors. This specificity also reduces the potential side effects of this compound compared to other chemokine receptor antagonists. However, the main limitation of using this compound in lab experiments is its low solubility in water, which requires the use of organic solvents, such as DMSO, for its preparation.
将来の方向性
There are several future directions for the research on 2-(3-methylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide. One of the main directions is the development of more potent and selective CXCR3 antagonists with improved pharmacokinetic properties, such as higher solubility and bioavailability. Another direction is the investigation of the potential synergistic effects of this compound with other anticancer or anti-inflammatory agents. Finally, the clinical evaluation of this compound in various diseases, such as cancer and autoimmune diseases, is also a promising future direction for its therapeutic applications.
合成法
The synthesis of 2-(3-methylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide involves several steps, starting from the reaction of 3-methylphenol with 2-chloroacetyl chloride to form 2-(3-methylphenoxy)acetyl chloride. This intermediate is then reacted with 5,6,7,8-tetrahydro-1-naphthalenamine to form the final product, this compound. The overall yield of this synthesis method is around 20%.
科学的研究の応用
2-(3-methylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and autoimmune diseases. In cancer, this compound has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast, lung, and prostate cancer cells. In inflammatory disorders, this compound has been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. In autoimmune diseases, this compound has been shown to inhibit the migration of autoreactive T cells to the target organs, thereby reducing the severity of the disease.
特性
IUPAC Name |
2-(3-methylphenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-14-6-4-9-16(12-14)22-13-19(21)20-18-11-5-8-15-7-2-3-10-17(15)18/h4-6,8-9,11-12H,2-3,7,10,13H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYVPOVUSIDNLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC3=C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

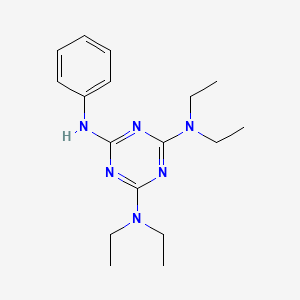
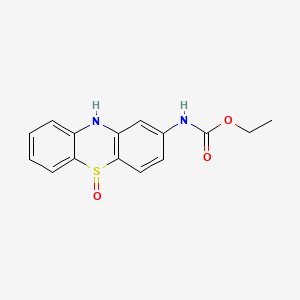
![4-{[(3-fluorophenyl)amino]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5838092.png)
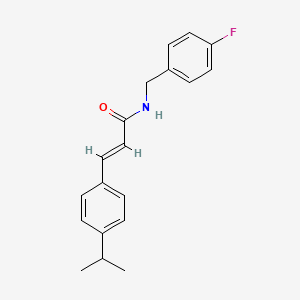
![2-(2-chlorophenoxy)-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5838107.png)
![ethyl 3-{[(4-ethylphenyl)sulfonyl]amino}benzoate](/img/structure/B5838115.png)
![N-ethyl-2-(4-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5838122.png)

![4-{[(4-chlorophenyl)thio]methyl}-N-cyclopentylbenzamide](/img/structure/B5838140.png)
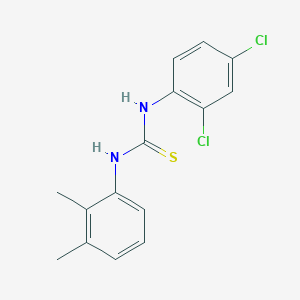
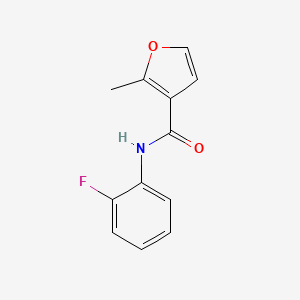
![N-(4-ethoxyphenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5838180.png)

